Cas no 2138419-40-4 ([2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl fluoride)
![[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl fluoride structure](https://ja.kuujia.com/scimg/cas/2138419-40-4x500.png)
[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- EN300-729232
- 2138419-40-4
- [2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl fluoride
-
- インチ: 1S/C9H10F4N2O2S/c10-9(11,12)8-6(5-18(13,16)17)15-4-2-1-3-7(15)14-8/h1-5H2
- InChIKey: DGJLVZMFKNYJKW-UHFFFAOYSA-N
- SMILES: S(CC1=C(C(F)(F)F)N=C2CCCCN21)(=O)(=O)F
計算された属性
- 精确分子量: 286.03991139g/mol
- 同位素质量: 286.03991139g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 406
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 60.3Ų
[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-729232-1.0g |
[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl fluoride |
2138419-40-4 | 1g |
$0.0 | 2023-06-06 |
[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl fluoride 関連文献
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl fluorideに関する追加情報
Compound Introduction: [2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl fluoride (CAS No. 2138419-40-4)
The compound [2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl fluoride, with the CAS number 2138419-40-4, represents a significant advancement in the field of pharmaceutical chemistry. This molecule is a derivative of imidazopyridine, a heterocyclic scaffold that has garnered considerable attention due to its versatile biological activities. The introduction of a trifluoromethyl group and a methanesulfonyl fluoride moiety enhances its pharmacological potential, making it a valuable candidate for further investigation in drug discovery.
In recent years, the pharmaceutical industry has witnessed a surge in the development of imidazopyridine derivatives due to their demonstrated efficacy in various therapeutic areas. The structural features of this compound contribute to its unique chemical and biological properties. The presence of the trifluoromethyl group not only improves metabolic stability but also modulates binding affinity to biological targets. This modification is particularly crucial in the design of drugs that require prolonged half-life and enhanced bioavailability.
The methanesulfonyl fluoride component is another key feature that lends itself to diverse applications. This group is known for its ability to facilitate sulfonamide bond formation, which is a common motif in many bioactive molecules. The reactivity of the sulfonyl fluoride moiety allows for further functionalization, enabling chemists to tailor the compound for specific biological activities. This flexibility makes it an attractive building block for medicinal chemists seeking to develop novel therapeutics.
Recent studies have highlighted the potential of imidazopyridine derivatives as inhibitors of enzymes involved in cancer progression. The structural similarity of this compound to known kinase inhibitors suggests that it may exhibit inhibitory activity against certain kinases, which are critical targets in oncology research. Preliminary computational studies have indicated that the introduction of the trifluoromethyl group may enhance binding interactions with target proteins, potentially leading to more potent and selective inhibition.
Beyond oncology, this compound has shown promise in other therapeutic areas as well. Researchers have explored its potential as an antimicrobial agent, leveraging its ability to disrupt bacterial cell wall synthesis. The unique electronic properties imparted by the trifluoromethyl and sulfonyl groups make it a promising candidate for developing novel antibiotics capable of overcoming existing resistance mechanisms.
The synthesis of [2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl fluoride involves multi-step organic transformations that highlight the synthetic prowess required in modern pharmaceutical chemistry. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and fluorination methodologies, are employed to construct the complex heterocyclic core. These synthetic strategies not only showcase the versatility of current chemical tools but also underscore the importance of innovative approaches in drug development.
In conclusion, the compound [2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl fluoride (CAS No. 2138419-40-4) represents a compelling example of how structural modifications can enhance pharmacological properties. Its potential applications in oncology and antimicrobial therapy are supported by both computational and experimental evidence. As research continues to uncover new biological activities and synthetic strategies for this class of compounds, it is likely that derivatives like this will play an increasingly important role in the development of next-generation therapeutics.
2138419-40-4 ([2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl fluoride) Related Products
- 859666-07-2((2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one)
- 1482242-69-2(1-(cyclohex-3-en-1-yl)piperazine)
- 1352512-45-8(Methyl-{5-[1-(toluene-4-sulfonyl)-pyrrolidin-2-yl]-pyridin-2-yl}-amine)
- 2034344-62-0(N'-(2,4-dimethoxyphenyl)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)ethanediamide)
- 2137686-61-2(4-(2,5-Dimethylphenoxy)butane-1-sulfonyl fluoride)
- 2580235-25-0(2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid)
- 1935651-78-7(3-benzyl({(9H-fluoren-9-yl)methoxycarbonyl})aminopropanoic acid)
- 220684-41-3((4E)-4-[1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one)
- 2228543-44-8(3-1-(1-hydroxyethyl)cyclopropyl-1lambda6-thiolane-1,1-dione)
- 1779900-95-6(3-(4-ethylphenyl)-2-methoxypropanoic acid)




